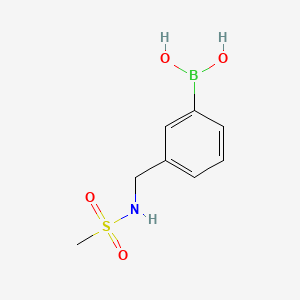
(3-(Méthylsulfonamidométhyl)phényl)acide boronique
Vue d'ensemble
Description
“(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is a derivative of boronic acid . It has a molecular weight of 229.06 and its IUPAC name is 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is 1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, are known to participate in Suzuki-Miyaura coupling reactions . This is a metal-catalyzed reaction, typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
“(3-(Methylsulfonamidomethyl)phenyl)boronic acid” is a solid compound with a melting point of 246-248°C .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris ce composé, sont de plus en plus utilisés dans divers domaines de la recherche. Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .
Marquage biologique
L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique . Cela les rend précieux dans le domaine de la biochimie pour le marquage et le suivi de certains composés biologiques.
Manipulation et modification des protéines
Les acides boroniques ont montré une croissance dans l'interaction avec les protéines, leur manipulation et le marquage cellulaire . Cela permet une étude et une manipulation détaillées des protéines, ce qui est crucial dans des domaines comme la biologie moléculaire et la médecine.
Technologies de séparation
Les acides boroniques sont utilisés dans les technologies de séparation . Ils peuvent être utilisés pour séparer certains composés d'un mélange, ce qui est utile dans divers processus scientifiques et industriels.
Développement de produits thérapeutiques
Les acides boroniques sont utilisés dans le développement de produits thérapeutiques . Leurs propriétés uniques les rendent utiles dans la création de nouveaux médicaments et traitements.
Enrichissement des molécules contenant des cis-diols
Les polymères fonctionnalisés à l'acide phénylboronique (PBA) présentent une forte affinité de liaison à l'adénosine et au catéchol, qui sont des molécules contenant des cis-diols . Cela les rend utiles pour l'enrichissement de ces molécules, améliorant la sensibilité et la précision de la détection .
Intermédiaire pharmaceutique
«(3-Méthylsulfonylaminométhyl)benzèneboronique acide» est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de divers produits pharmaceutiques.
Recherche en protéomique
Ce composé est un produit spécialisé pour les applications de recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et ce composé peut jouer un rôle crucial dans ces recherches.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H317 and H319, which mean that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements include P261, P264, P272, P280, P302+P352, P321, P362+P364, and P501, which provide instructions for handling, storage, and disposal .
Orientations Futures
Boronic acids, including “(3-(Methylsulfonamidomethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in the development of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Given the current growth, it is estimated that the number of people with diabetes will increase to 783 million by 2045 , indicating a potential increase in the demand for such systems.
Propriétés
IUPAC Name |
[3-(methanesulfonamidomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-15(13,14)10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWJJOLFPIDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNS(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624585 | |
| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-39-7 | |
| Record name | B-[3-[[(Methylsulfonyl)amino]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[(Methanesulfonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850568-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



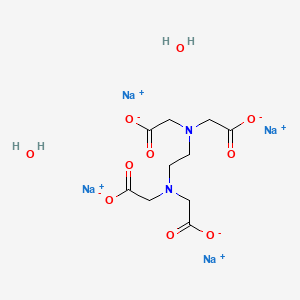
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)

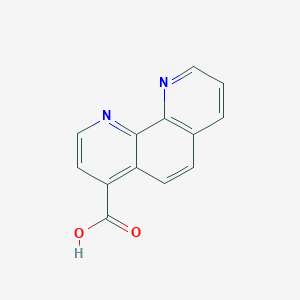
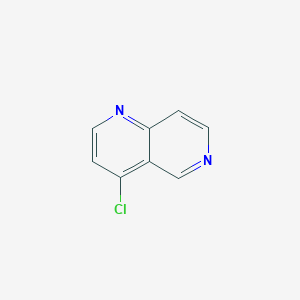
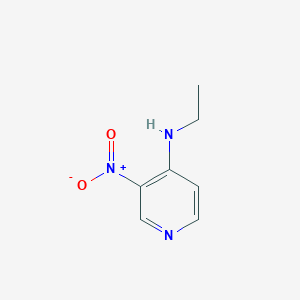
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)




